molecular formula C8H9N3O2S B1363572 4-(4-Carboxyphenyl)-3-thiosemicarbazide CAS No. 206559-48-0

4-(4-Carboxyphenyl)-3-thiosemicarbazide

Cat. No.: B1363572
CAS No.: 206559-48-0
M. Wt: 211.24 g/mol
InChI Key: DKMVMRDKDAUDOS-UHFFFAOYSA-N
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Description

“4-Carboxyphenylboronic acid” is a reagent used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury and functionalization of poly-SiNW for detection of dopamine .


Synthesis Analysis

The synthesis of porphyrin derivatives has gained much attention in scientific community in recent years. The number of synthetic porphyrin compounds reported so far has enhanced photophysicochemical properties as well as application in the biomedical field based on photodynamic therapy (PDT) .


Chemical Reactions Analysis

Porphyrins with conjugated tetrapyrrole macrocyclic structures can absorb light from ultraviolet to visible light regions, and their structures and properties can be facilely regulated by altering their peripheral groups or central metal ions .


Physical and Chemical Properties Analysis

New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized and characterized by IR, proton NMR and mass spectroscopy .

Scientific Research Applications

Structural and Activity Studies

  • Chlorine Substitution Effects : Chlorine substitution on 4-phenylthiosemicarbazide, structurally similar to 4-(4-Carboxyphenyl)-3-thiosemicarbazide, has been observed to enhance antibacterial activity. The crystal structure of this chlorinated compound shows increased electron delocalization in the thiosemicarbazide moiety, which enhances its donor and reductive capacities (Nandi et al., 1985).

Synthesis and Biological Activities

  • Synthesis of Anti-HIV Agents : Thiosemicarbazides, including 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-thiones and 5-(4-chlorophenylamino)-1,3,4-thiadiazoles, derived from similar precursors to this compound, have been synthesized and tested against HIV-1 and HIV-2. Some of these compounds showed notable anti-HIV activity (Akhtar et al., 2007).

  • Antimicrobial Applications : New derivatives of 1,3,4-thiadiazole and 1,2,4-triazole have been synthesized from thiosemicarbazide derivatives and demonstrated significant antimicrobial activities (Wardakhan & El-Sayed, 2009).

Pharmaceutical and Bioactive Synthesis

  • Synthesis of Pharmaceutical Materials : Thiosemicarbazide derivatives, including those related to this compound, are used in medicinal chemistry due to their role as intermediates for synthesizing pharmaceutical and bioactive materials. They have been found to show significant anti-mycobacterial activity (Sardari et al., 2017).

Antioxidant Properties

  • Antioxidant Activity : Thiosemicarbazide derivatives have shown potent antioxidant activities in various assays. For instance, certain compounds displayed better radical scavenging activity compared to standard antioxidants (Nazarbahjat et al., 2014).

Anticancer Potential

  • Potential Anticancer Agents :

Thiosemicarbazide derivatives have been synthesized and evaluated as potential anticancer agents. They have shown cytotoxicity against melanoma cells without affecting normal fibroblasts. Some of these compounds also demonstrated downregulation of dihydroorotate dehydrogenase (DHODH), a potential therapeutic target in cancer treatment (Kozyra et al., 2022).

Chemical Synthesis and Properties

  • Spectral and Structural Analysis : Thiosemicarbazide derivatives have been analyzed using various spectroscopic techniques, confirming their structural and molecular properties. These studies are crucial for understanding the compound's reactivity and potential applications (Gautam et al., 2014).

Antiviral and Antimicrobial Evaluation

  • Antiviral and Antimicrobial Derivatives : Derivatives of thiosemicarbazide have been synthesized and evaluated for their antiviral and antimicrobial activities. These compounds displayed activity against viruses like HSV-1 and bacteria, indicating their potential in treating infections (Pachuta-Stec et al., 2018).

Antifungal Properties

  • Effects on Fungal Diseases : Thiosemicarbazide derivatives have been assessed for their antifungal properties, showing effectiveness against fungi like Trichophyton mentagrophytes. These findings highlight the potential of such compounds in treating fungal diseases (Yamaguchi et al., 2009).

Mechanism of Action

Target of Action

Similar compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to exhibit anti-hiv-1 activities . They inhibit HIV-1 virus entry, suggesting that the virus itself or its entry mechanism could be a potential target .

Mode of Action

Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to inhibit hiv-1 virus entry . This suggests that 4-(4-Carboxyphenyl)-3-thiosemicarbazide might interact with its targets in a similar manner, potentially inhibiting the entry of certain viruses into host cells.

Biochemical Pathways

Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to generate reactive oxygen species (ros) under certain conditions . These ROS can cause damage to various cellular components, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been used to develop nanoparticles for targeted chemotherapy . This suggests that this compound might also have potential for use in targeted drug delivery systems, which could influence its pharmacokinetic properties.

Result of Action

Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to generate ros under certain conditions . These ROS can cause damage to various cellular components, potentially leading to cell death.

Future Directions

Porphyrin-based MOFs constructed from porphyrin ligands and metal nodes combine the unique features of porphyrins and MOFs as well as overcoming their respective limitations .

Properties

IUPAC Name

4-(aminocarbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMVMRDKDAUDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373865
Record name 4-(4-Carboxyphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-48-0
Record name 4-[(Hydrazinylthioxomethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Carboxyphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-48-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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